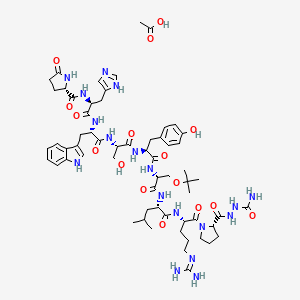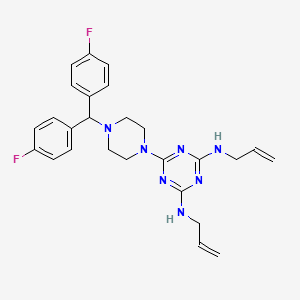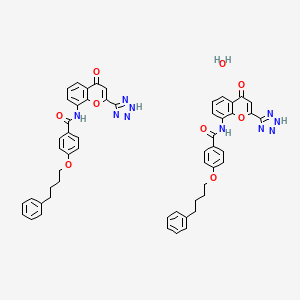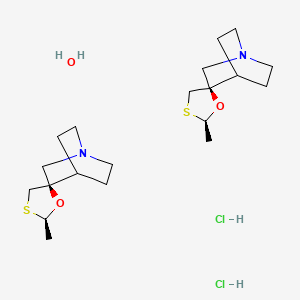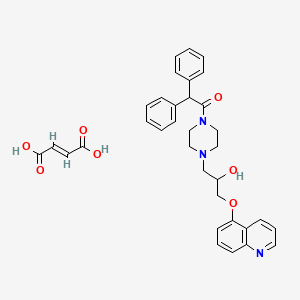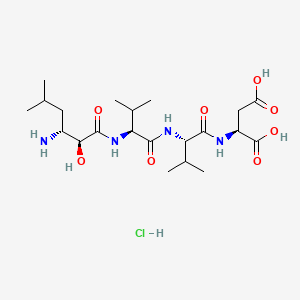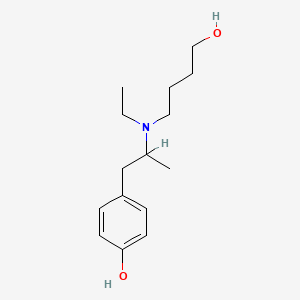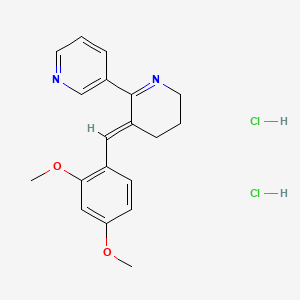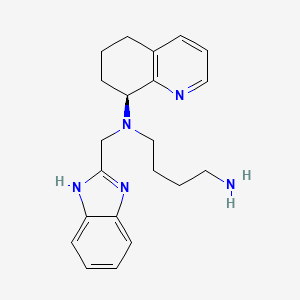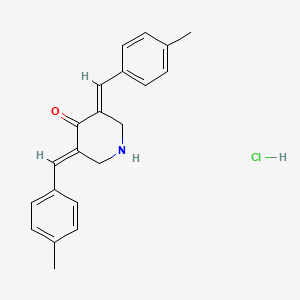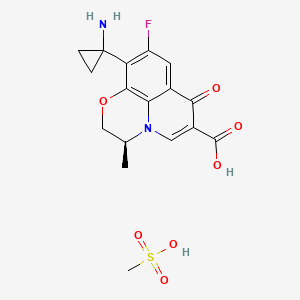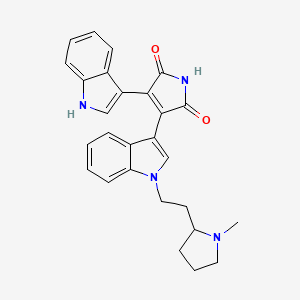
Bisindolylmaleimide II
Overview
Description
Bisindolylmaleimide II (BIM II) is a potent, selective ATP-competitive PKC inhibitor . It’s also a potent noncompetitive nAChR antagonist . .
Synthesis Analysis
Bisindolylmaleimide compounds are derived from Staurosporine, an alkaloid with activity for cancer treatment . They are commonly the immediate synthetic precursors of indolocarbazoles . The N-methyl maleimide is formed through the reaction of N-methyl-2,3-dibromomaleimide and indolyl magnesium iodide in the presence of hexamethylphosphoramide (HMPA) .Molecular Structure Analysis
This compound has a molecular formula of C27H26N4O2 . It has structural similarity to the nonspecific PKC inhibitor staurosporine .Chemical Reactions Analysis
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine . They are proposed and reported as possible inhibitors of calmodulin protein . They have been synthesized with different substituents in one of the indoles .Physical And Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMSO to 100 mM .Scientific Research Applications
Bisindolylmaleimide II has been used in a variety of scientific research applications.
In Vivo
Bisindolylmaleimide II has been used in a number of in vivo studies to investigate the effects of protein kinase inhibition on various physiological processes. For example, this compound has been used to study the regulation of cell proliferation, apoptosis, and angiogenesis in a variety of cell types. This compound has also been used to study the effects of protein kinase inhibition on tumor growth and metastasis.
In Vitro
Bisindolylmaleimide II has also been used in a number of in vitro studies to investigate the effects of protein kinase inhibition on various cellular processes. For example, this compound has been used to study the regulation of cell proliferation, apoptosis, and angiogenesis in a variety of cell types. This compound has also been used to study the effects of protein kinase inhibition on the expression of genes involved in cell cycle progression and the regulation of cell death.
Mechanism of Action
Target of Action
Bisindolylmaleimide II (Bis II) is a potent inhibitor of all subtypes of Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Bis II also acts as a dual protein kinase A/C (PKA/C) inhibitor .
Mode of Action
Bis II is an ATP-competitive inhibitor . It displays selectivity for PKC over protein kinase A (PKA) and phosphorylase kinase (PK), with IC50 values of 0.01 μM for PKC, and 0.75 and 2 μM for PK and PKA respectively . This means that Bis II competes with ATP for the same binding site on the kinase, thus inhibiting the phosphorylation process .
Biochemical Pathways
Bis II affects the PKC pathway, which plays a crucial role in several cellular processes including cell differentiation, proliferation, and death . By inhibiting PKC, Bis II can affect these processes. Additionally, Bis II has been reported to inhibit PDK1, which is involved in the PI3K/AKT signaling pathway . This pathway is important for many cellular processes, including cell survival and growth .
Result of Action
Bis II’s inhibition of PKC and PKA/C can lead to a variety of cellular effects. For instance, it has been reported to have antiproliferative effects and to induce apoptosis . Furthermore, Bis II has been found to exhibit potent, noncompetitive antagonism at nicotinic cholinergic receptors .
Biological Activity
Bisindolylmaleimide II has been shown to have a wide range of biological activities, including inhibition of protein kinases, inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to have anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of a variety of protein kinases, including protein kinase C (PKC) and MAPKs. By inhibiting the activity of these protein kinases, this compound is thought to affect the expression of genes involved in cell cycle progression and the regulation of cell death. This compound has also been shown to have anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
Bisindolylmaleimide II has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to handle and store. It is also non-toxic, making it safe to use in laboratory experiments. Furthermore, this compound has been shown to have a wide range of biological activities, making it useful for studying a variety of cellular processes.
However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, this compound is not very soluble in aqueous solutions, making it difficult to use in aqueous assays.
Future Directions
The potential future directions for Bisindolylmaleimide II research include:
1. Investigating the effects of this compound on other protein kinases and signaling pathways.
2. Developing this compound derivatives with improved stability and solubility.
3. Investigating the effects of this compound on other cellular processes, such as cell migration and differentiation.
4. Developing this compound-based therapeutics for the treatment of various diseases, such as cancer and inflammation.
5. Investigating the potential synergistic effects of combining this compound with other small molecules or drugs.
6. Investigating the potential of using this compound as a tool to study the effects of environmental toxins on cellular processes.
7. Investigating the potential of using this compound as a tool for drug discovery.
8. Investigating the potential of using this compound as a tool to study the effects of drugs on cellular processes.
9. Investigating the potential of using this compound as a tool for studying the effects of aging on cellular processes.
10. Investigating the potential of using this compound as a tool for studying the effects of stress on cellular processes.
Safety and Hazards
properties
IUPAC Name |
3-(1H-indol-3-yl)-4-[1-[2-(1-methylpyrrolidin-2-yl)ethyl]indol-3-yl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c1-30-13-6-7-17(30)12-14-31-16-21(19-9-3-5-11-23(19)31)25-24(26(32)29-27(25)33)20-15-28-22-10-4-2-8-18(20)22/h2-5,8-11,15-17,28H,6-7,12-14H2,1H3,(H,29,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFDERUQORUFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCN2C=C(C3=CC=CC=C32)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314226 | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137592-45-1 | |
| Record name | Bisindolylmaleimide II | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137592-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137592451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



